BACE1 Inhibitory Activity: (+)-Fenchone vs. (-)-Fenchone and (+)-Camphor
In a direct head-to-head comparison of 80 aroma compounds against recombinant human BACE1, (+)-fenchone exhibited an IC50 of 117.0 ± 18.6 μM, while (-)-fenchone demonstrated an IC50 of 106.3 ± 14.9 μM. The structural analog (+)-camphor showed a more potent IC50 of 95.9 ± 11.0 μM, and (-)-camphor exhibited the weakest activity among the fenchone/camphor group with an IC50 of 134.1 ± 16.4 μM [1].
| Evidence Dimension | BACE1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 117.0 ± 18.6 μM |
| Comparator Or Baseline | (-)-Fenchone: 106.3 ± 14.9 μM; (+)-Camphor: 95.9 ± 11.0 μM; (-)-Camphor: 134.1 ± 16.4 μM |
| Quantified Difference | (+)-Fenchone is 10.1% less potent than (-)-fenchone, 22.0% less potent than (+)-camphor, and 12.7% more potent than (-)-camphor |
| Conditions | Recombinant human BACE1 enzyme, 200 μM compound concentration, in vitro enzymatic assay |
Why This Matters
Procurement of the correct enantiomer is critical for Alzheimer's disease research, as substituting (+)-fenchone with the more potent (-)-fenchone or the more readily available (+)-camphor would introduce approximately 10-22% error in BACE1 inhibition studies.
- [1] Marumoto S, Okuno Y, Miyazawa M. Inhibition of β-Secretase Activity by Monoterpenes, Sesquiterpenes, and C13 Norisoprenoids. J Oleo Sci. 2017;66(8):851-855. View Source
